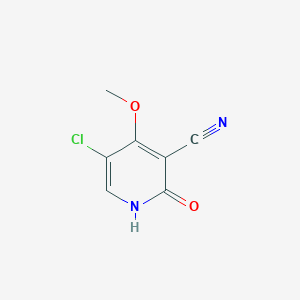
环(L-丙氨酸-L-脯氨酸)
描述
Cyclo(L-Ala-L-Pro) Description
Cyclo(L-Ala-L-Pro) is a cyclic dipeptide, also known as a 2,5-diketopiperazine, which is a class of compounds that have drawn interest due to their biological activities and their role as building blocks in pharmaceuticals . This particular dipeptide consists of the amino acids L-alanine and L-proline, which are linked together to form a cyclic structure. Cyclo(L-Ala-L-Pro) has been studied for its ability to inhibit aflatoxin production in Aspergillus flavus, a property that could be of significant interest in the field of food safety .
Synthesis Analysis
The synthesis of Cyclo(L-Ala-L-Pro) involves a series of steps starting from N-Boc-L-(+)-Proline and L-(+)-Alanine. The process includes neutralization, condensation, deprotection, and cyclization, resulting in an overall yield of 65.3%. The structure of the synthesized compound is confirmed using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of Cyclo(L-Ala-L-Pro) and related cyclic peptides has been extensively studied using techniques like X-ray crystallography and NMR. For instance, the crystal structure of cyclophilin A complexed with the substrate Ala-Pro has been determined, showing that only the cis form of Ala-Pro binds to the active site of cyclophilin A . This finding is crucial as it provides insight into the mechanism of peptidyl-prolyl cis-trans isomerization, a process that is important in protein folding.
Chemical Reactions Analysis
Cyclo(L-Ala-L-Pro) has been found to interact with enzymes such as glutathione S-transferase (GST) in Aspergillus flavus. It specifically binds to recombinant AfGST and inhibits its activity, which in turn reduces the expression level of AflR, a key regulatory protein for aflatoxin production. This interaction suggests a mode of action where cyclo(L-Ala-L-Pro) inhibits aflatoxin production by affecting GST function .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclic peptides like Cyclo(L-Ala-L-Pro) are influenced by their conformation and the strength of hydrogen bonds within their structure. Vibrational spectroscopy and DFT calculations have been used to analyze the structure of similar cyclic dipeptides in both solid-state and aqueous solutions. These studies have shown that the cyclic peptides can adopt different conformations, such as boat conformations, which are consistent with their vibrational spectra10. Additionally, the self-assembly of related cyclic peptides into nanotube structures has been characterized, demonstrating the potential of these compounds to form unique nanostructures .
科学研究应用
作用机制
Target of Action
The primary target of Cyclo(L-Ala-L-Pro) is a glutathione S-transferase (GST) of the fungus Aspergillus flavus, designated as AfGST . GSTs are enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds.
Mode of Action
Cyclo(L-Ala-L-Pro) interacts with its target by binding specifically to the AfGST . This binding inhibits the GST activity of the enzyme . Ethacrynic acid, a known GST inhibitor, has a similar effect on the GST activity of AfGST .
Biochemical Pathways
The inhibition of AfGST by Cyclo(L-Ala-L-Pro) affects the aflatoxin production pathway in Aspergillus flavus . Aflatoxins are potent carcinogenic toxins produced by some Aspergillus species. The inhibition of GST activity leads to a reduction in the expression level of AflR , a key regulatory protein for aflatoxin production .
Result of Action
The result of Cyclo(L-Ala-L-Pro)'s action is the inhibition of aflatoxin production in aflatoxigenic fungi without affecting fungal growth . This suggests that Cyclo(L-Ala-L-Pro) could be a potential candidate for the development of selective aflatoxin production inhibitors .
未来方向
生化分析
Biochemical Properties
Cyclo(L-Ala-L-Pro) interacts with various biomolecules in the cell. Notably, it has been found to bind to a glutathione S-transferase (GST) in the fungus Aspergillus flavus, inhibiting its GST activity . This interaction suggests that Cyclo(L-Ala-L-Pro) may play a role in modulating the activity of enzymes involved in detoxification processes .
Cellular Effects
Cyclo(L-Ala-L-Pro) has been reported to exhibit toxicity towards certain cancer cells, such as A549, HCT-116, and HepG2 . This suggests that Cyclo(L-Ala-L-Pro) may influence cell function by inducing cytotoxic effects in certain contexts. The exact cellular processes affected by Cyclo(L-Ala-L-Pro) and the mechanisms underlying these effects remain to be fully elucidated.
Molecular Mechanism
The molecular mechanism of Cyclo(L-Ala-L-Pro) appears to involve its interaction with GST in A. flavus . By binding to this enzyme, Cyclo(L-Ala-L-Pro) inhibits its activity, which may lead to changes in the cellular levels of glutathione, a key antioxidant molecule . This could potentially affect various cellular processes, including oxidative stress responses and detoxification pathways .
Temporal Effects in Laboratory Settings
Given its reported effects on GST activity , it is plausible that the impact of Cyclo(L-Ala-L-Pro) on cells may change over time, potentially due to alterations in glutathione levels or other cellular responses to this compound.
Metabolic Pathways
The specific metabolic pathways that Cyclo(L-Ala-L-Pro) is involved in are not well-defined. Given its interaction with GST , it may play a role in glutathione metabolism or other pathways involving this enzyme.
属性
IUPAC Name |
(3S,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLYCILIEOFQPK-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cyclo(L-Ala-L-Pro) interact with its target and what are the downstream effects?
A1: Cyclo(L-Ala-L-Pro) has been identified as a potential inhibitor of aflatoxin production in fungi like Aspergillus flavus. Research suggests that it binds to a specific glutathione S-transferase (GST) enzyme in the fungus, designated AfGST [, ]. This binding inhibits the enzyme's activity, leading to a reduction in the expression of AflR []. AflR is a crucial regulatory protein responsible for the production of aflatoxin. Therefore, by inhibiting AfGST, Cyclo(L-Ala-L-Pro) indirectly disrupts the aflatoxin production pathway in the fungus.
Q2: Does Cyclo(L-Ala-L-Pro) affect fungal growth?
A2: An important characteristic of Cyclo(L-Ala-L-Pro) is its selective inhibition of aflatoxin production without significantly affecting fungal growth [, , ]. This is a desirable trait for an aflatoxin control agent, as it specifically targets toxin production without harming the fungus or the overall ecosystem.
Q3: Are there other compounds with similar activity against aflatoxin production?
A3: Yes, other diketopiperazines have been investigated for their ability to inhibit aflatoxin production. For instance, Cyclo(L-Ala-Gly), produced by a Klebsiella species, shows even stronger inhibition of aflatoxin production in Aspergillus flavus compared to Cyclo(L-Ala-L-Pro) []. Interestingly, Cyclo(L-Ala-Gly) does not inhibit AfGST, suggesting a different mode of action for its inhibitory effect [].
Q4: What is the structural characterization of Cyclo(L-Ala-L-Pro)?
A4: Cyclo(L-Ala-L-Pro) is a cyclic dipeptide composed of L-alanine and L-proline.
- Spectroscopic data: The structure of Cyclo(L-Ala-L-Pro) has been confirmed using Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), and 13C Nuclear Magnetic Resonance (13C NMR) []. Detailed spectroscopic data can be found in the referenced publication.
Q5: Have there been any studies on the SAR (Structure-Activity Relationship) of Cyclo(L-Ala-L-Pro) analogs?
A5: Research indicates that modifications to the Cyclo(L-Ala-L-Pro) structure can significantly affect its activity. For example, replacing the methyl group in Cyclo(L-Ala-Gly) with ethyl, propyl, or isopropyl groups resulted in significantly enhanced aflatoxin production-inhibitory activity []. This suggests that the size and properties of the substituent at that position play a crucial role in the compound's ability to interfere with aflatoxin biosynthesis.
Q6: Are there potential applications of Cyclo(L-Ala-L-Pro) in preventing aflatoxin contamination?
A6: Studies have explored the use of Cyclo(L-Ala-L-Pro)-producing bacteria as biocontrol agents. For example, a Stenotrophomonas sp. strain that produces Cyclo(L-Ala-L-Pro) effectively suppressed aflatoxin production when co-cultured with aflatoxigenic fungi []. Furthermore, dipping peanuts in a suspension of these bacterial cells significantly reduced aflatoxin contamination in both laboratory and field settings []. This highlights the potential of using such bacteria or their metabolites as a practical approach for controlling aflatoxin contamination in food and agricultural products.
Q7: Is Cyclo(L-Ala-L-Pro) found in natural sources?
A7: Yes, Cyclo(L-Ala-L-Pro) has been identified in various natural sources. It is one of ten cyclic dipeptides found in cooked beef []. Additionally, it was isolated from Talaromyces wortmannii LGT-4, an endophytic fungus, when cultured in CYM medium [].
Q8: Have computational methods been used to study Cyclo(L-Ala-L-Pro)?
A8: Yes, Monte Carlo simulations have been employed to investigate the solvent structure in crystals of a hydrated cyclic peptide related to Cyclo(L-Ala-L-Pro), specifically cyclo(‐L‐Ala‐L‐Pro‐D‐Phe)2 []. This study provided valuable insights into water structure, hydrogen bonding networks, and the dynamics of water molecules within the crystal lattice []. This type of information can be crucial for understanding the compound's behavior in different environments and for designing more effective analogs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



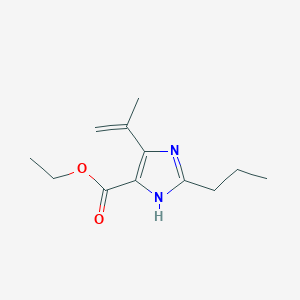
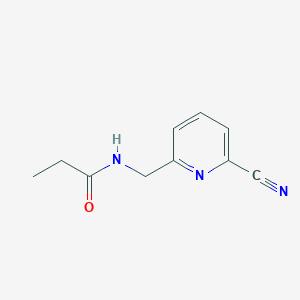
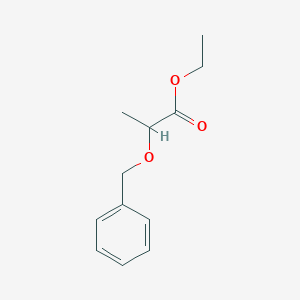
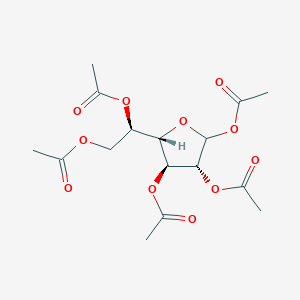
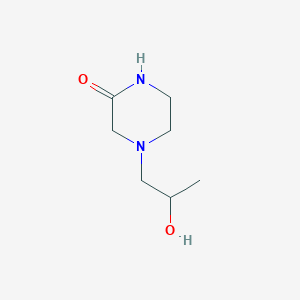
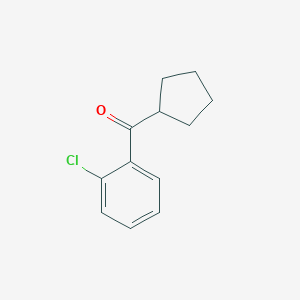
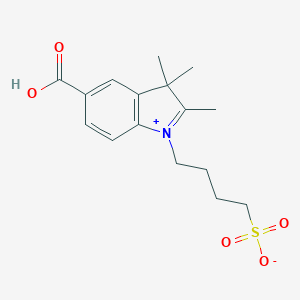


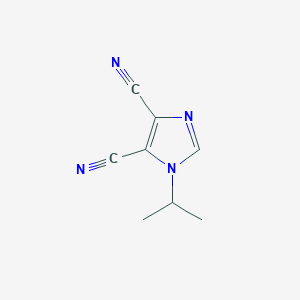

![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)

